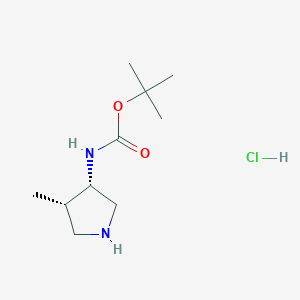![molecular formula C17H25ClIN3O2Si B6360856 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1618663-33-4](/img/structure/B6360856.png)
2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine is an intriguing compound due to its unique chemical structure and significant potential in various scientific fields. It belongs to the class of heterocyclic compounds, which are known for their broad applications in pharmaceuticals and materials science.
準備方法
Synthetic Routes and Reaction Conditions
Starting from a pyrrolopyrimidine precursor, chlorination can be achieved using reagents like thionyl chloride The cyclopentyloxy group is introduced via etherification, using cyclopentanol and a suitable acid catalyst Iodination is typically carried out using iodine and an oxidizing agent
Industrial Production Methods
On an industrial scale, these reactions would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis techniques might be employed to enhance efficiency. Solvent choice, reaction temperature, and catalyst selection are critical factors that need to be optimized.
化学反応の分析
Types of Reactions
The compound is reactive towards several types of chemical transformations:
Oxidation: : It can undergo oxidation reactions, potentially affecting the iodo and trimethylsilyl groups.
Reduction: : The presence of halogens (chloro and iodo) makes it susceptible to reduction reactions.
Substitution: : Nucleophilic substitution can occur at the chloro and iodo positions, given the right conditions.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or osmium tetroxide.
Reduction: : Commonly used reagents include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Sodium hydride or strong bases like potassium tert-butoxide could be used to facilitate nucleophilic substitutions.
Major Products
Oxidation Products: : Possible formation of oxides or hydroxylated derivatives.
Reduction Products: : Dehalogenated compounds.
Substitution Products: : Derivatives with various substituents replacing the chloro and iodo groups.
科学的研究の応用
2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine finds extensive applications in various scientific fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : Could serve as a lead compound for the development of new drugs, particularly targeting kinases or other enzymes.
Industry: : Useful in the development of novel materials, including advanced polymers or electronic materials.
作用機序
The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance:
Inhibiting Enzymes: : If used as a drug lead, it might inhibit a target enzyme by binding to its active site.
Biological Pathways: : Could interfere with specific biological pathways, altering cellular function.
Material Science: : In material applications, its unique structure could contribute to the mechanical or electronic properties of the material.
類似化合物との比較
Similar Compounds
2-Chloro-4-ethoxy-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
2-Chloro-4-(cyclopropylmethoxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine
Uniqueness
The presence of the cyclopentyloxy group and the trimethylsilyl-ethoxy substituent sets 2-Chloro-4-(cyclopentyloxy)-5-iodo-7-[[2-(trimethylsilyl)ethoxy]methyl]-7H-pyrrolo[2,3-d]pyrimidine apart from its analogues. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a compound of particular interest for further study.
There you have it—a comprehensive overview of this fascinating compound
特性
IUPAC Name |
2-[(2-chloro-4-cyclopentyloxy-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClIN3O2Si/c1-25(2,3)9-8-23-11-22-10-13(19)14-15(22)20-17(18)21-16(14)24-12-6-4-5-7-12/h10,12H,4-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKDPAYRBYNTAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C2=C1N=C(N=C2OC3CCCC3)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClIN3O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,10-Diaza-9-(3-bromo-4-methoxyphenyl)-5,5,13-trimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6360805.png)



![(8aS)-Hexahydro-pyrrolo[1,2-a]pyrazin-6(2H)-one HCl](/img/structure/B6360823.png)
![methyl 4-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride](/img/structure/B6360826.png)

![(R)-6,6a,7,8,9,10-Hexahydro-5H-pyrido[1,2-a]quinoxaline](/img/structure/B6360840.png)




